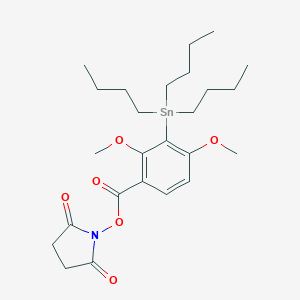

N-Succinimidyl-2,4-dimethoxy-3-(tributylstannyl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

合成経路と反応条件

BIMT 17の合成は、適切なベンゾイミダゾール誘導体から始まり、複数のステップで行われます。主要なステップは次のとおりです。

ベンゾイミダゾールコアの形成: これは通常、o-フェニレンジアミンとカルボン酸またはその誘導体を酸性条件下で縮合させることで達成されます。

置換反応: ピペラジン部分の導入は、通常、ハロゲン化中間体を用いた求核置換反応で行われます。

工業生産方法

BIMT 17の工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 これには、連続フロー反応器の使用、最適な反応条件のためのハイスループットスクリーニング、廃棄物を最小限に抑え収率を向上させるグリーンケミストリー原則の実施が含まれます .

化学反応の分析

反応の種類

BIMT 17は、次のものを含むいくつかの種類の化学反応を起こします。

酸化: これは、分解生成物の形成につながる可能性があり、通常、安定性試験中に監視されます。

還元: あまり一般的ではありませんが、還元反応は化合物の薬理学的特性を変える可能性があります。

一般的な試薬と条件

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換試薬: ハロゲン化中間体、ピペラジン誘導体.

生成される主要な生成物

これらの反応から生成される主要な生成物は、さまざまな置換ベンゾイミダゾール誘導体であり、これらはさらに修飾されて最終生成物であるBIMT 17が得られます .

科学研究における用途

BIMT 17は、科学研究において幅広い用途があります。

化学: 受容体-リガンド相互作用を研究するためのモデル化合物として使用されます。

生物学: 神経伝達物質系、特にセロトニンとドーパミンへの影響について調査されています。

医学: 独自の受容体調節特性により、性欲低下症やうつ病の治療法として研究されています。

科学的研究の応用

BIMT 17 has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying receptor-ligand interactions.

Biology: Investigated for its effects on neurotransmitter systems, particularly serotonin and dopamine.

Medicine: Explored as a treatment for hypoactive sexual desire disorder and depression due to its unique receptor modulation properties.

Industry: Utilized in the development of new pharmacological agents targeting serotonin receptors

作用機序

BIMT 17は、主にセロトニン受容体への作用によって効果を発揮します。それはセロトニン5-HT1A受容体のアゴニストとして、そしてセロトニン5-HT2A受容体のアンタゴニストとして作用します。この二重作用は、気分調節やその他の生理学的プロセスに不可欠な、脳内のセロトニンのレベルをバランスさせるのに役立ちます。 さらに、BIMT 17はドーパミンD4受容体と相互作用することが示されており、その抗うつ作用と抗不安作用にさらに貢献しています .

類似化合物との比較

類似化合物

ブスピロン: 別のセロトニン受容体モジュレーターですが、主にセロトニン5-HT1A受容体のパートシャルアゴニストとして作用します。

イミプラミン: 主にセロトニンとノルエピネフリンの再取り込みを阻害する三環系抗うつ剤。

8-OH-DPAT: 研究で使用される選択的なセロトニン5-HT1A受容体アゴニスト.

BIMT 17の独自性

BIMT 17をこれらの化合物から際立たせているのは、セロトニン5-HT1A受容体アゴニストとセロトニン5-HT2A受容体アンタゴニストの両方としての二重作用です。 このユニークな組み合わせにより、セロトニンのレベルをよりバランスよく調節することが可能になり、治療効果がより速く、より効果的になる可能性があります .

特性

CAS番号 |

122452-56-6 |

|---|---|

分子式 |

C25H39NO6Sn |

分子量 |

568.3 g/mol |

IUPAC名 |

(2,5-dioxopyrrolidin-1-yl) 2,4-dimethoxy-3-tributylstannylbenzoate |

InChI |

InChI=1S/C13H12NO6.3C4H9.Sn/c1-18-8-3-4-9(10(7-8)19-2)13(17)20-14-11(15)5-6-12(14)16;3*1-3-4-2;/h3-4H,5-6H2,1-2H3;3*1,3-4H2,2H3; |

InChIキー |

GHHYMUHLYQXNQW-UHFFFAOYSA-N |

SMILES |

CCCC[Sn](CCCC)(CCCC)C1=C(C=CC(=C1OC)C(=O)ON2C(=O)CCC2=O)OC |

正規SMILES |

CCCC[Sn](CCCC)(CCCC)C1=C(C=CC(=C1OC)C(=O)ON2C(=O)CCC2=O)OC |

Key on ui other cas no. |

122452-56-6 |

同義語 |

N-succinimidyl-2,4-dimethoxy-3-(tributylstannyl)benzoate SDTBB |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。